Cas no 1864628-09-0 ([(2-Fluoro-4-nitrophenyl)methyl](methyl)amine)

[(2-Fluoro-4-nitrophenyl)methyl](methyl)amine is a fluorinated aromatic amine derivative characterized by its unique structural features, including a nitro group at the para position and a fluorine substituent at the ortho position relative to the methylamine moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methylamine) groups enhances its reactivity in nucleophilic aromatic substitution and other key transformations. Its high purity and stability under controlled conditions make it suitable for precise synthetic applications. Researchers value this compound for its potential in designing bioactive molecules and advanced functional materials.
[(2-Fluoro-4-nitrophenyl)methyl](methyl)amine structure
1864628-09-0 structure
Product name:[(2-Fluoro-4-nitrophenyl)methyl](methyl)amine
CAS No:1864628-09-0
MF:C8H9FN2O2
MW:184.167665243149
CID:6542785
PubChem ID:130166003

[(2-Fluoro-4-nitrophenyl)methyl](methyl)amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1849144
    • [(2-fluoro-4-nitrophenyl)methyl](methyl)amine
    • 1864628-09-0
    • [(2-Fluoro-4-nitrophenyl)methyl](methyl)amine
    • Inchi: 1S/C8H9FN2O2/c1-10-5-6-2-3-7(11(12)13)4-8(6)9/h2-4,10H,5H2,1H3
    • InChI Key: RTGBOFRJKLEMTR-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1CNC)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 184.06480570g/mol
  • Monoisotopic Mass: 184.06480570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.8Ų
  • XLogP3: 1.2

[(2-Fluoro-4-nitrophenyl)methyl](methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1849144-0.05g
[(2-fluoro-4-nitrophenyl)methyl](methyl)amine
1864628-09-0
0.05g
$612.0 2023-05-26
Enamine
EN300-1849144-10.0g
[(2-fluoro-4-nitrophenyl)methyl](methyl)amine
1864628-09-0
10g
$3131.0 2023-05-26
Enamine
EN300-1849144-2.5g
[(2-fluoro-4-nitrophenyl)methyl](methyl)amine
1864628-09-0
2.5g
$1428.0 2023-05-26
Enamine
EN300-1849144-5.0g
[(2-fluoro-4-nitrophenyl)methyl](methyl)amine
1864628-09-0
5g
$2110.0 2023-05-26
Enamine
EN300-1849144-0.1g
[(2-fluoro-4-nitrophenyl)methyl](methyl)amine
1864628-09-0
0.1g
$640.0 2023-05-26
Enamine
EN300-1849144-1.0g
[(2-fluoro-4-nitrophenyl)methyl](methyl)amine
1864628-09-0
1g
$728.0 2023-05-26
Enamine
EN300-1849144-0.25g
[(2-fluoro-4-nitrophenyl)methyl](methyl)amine
1864628-09-0
0.25g
$670.0 2023-05-26
Enamine
EN300-1849144-0.5g
[(2-fluoro-4-nitrophenyl)methyl](methyl)amine
1864628-09-0
0.5g
$699.0 2023-05-26
Enamine
EN300-1849144-1g
[(2-fluoro-4-nitrophenyl)methyl](methyl)amine
1864628-09-0
1g
$0.0 2023-09-19

Additional information on [(2-Fluoro-4-nitrophenyl)methyl](methyl)amine

Comprehensive Overview of [(2-Fluoro-4-nitrophenyl)methyl](methyl)amine (CAS No. 1864628-09-0)

The compound [(2-Fluoro-4-nitrophenyl)methyl](methyl)amine (CAS No. 1864628-09-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including a fluorine substituent and a nitro group, this amine derivative exhibits properties that make it valuable for various applications. Researchers are particularly interested in its potential as an intermediate in the synthesis of bioactive molecules, given its electron-withdrawing and steric effects.

In recent years, the demand for fluorinated compounds like [(2-Fluoro-4-nitrophenyl)methyl](methyl)amine has surged due to their enhanced metabolic stability and bioavailability. This aligns with the growing trend in drug discovery to develop targeted therapies with improved efficacy and reduced side effects. The presence of the nitrophenyl moiety further enhances its reactivity, making it a versatile building block for heterocyclic synthesis and catalysis.

From an industrial perspective, CAS No. 1864628-09-0 is often explored for its role in fine chemical manufacturing. Its compatibility with cross-coupling reactions and reductive amination processes makes it a preferred choice for chemists working on high-value intermediates. Additionally, its stability under various conditions ensures consistent performance in multi-step syntheses, a critical factor for scalability.

Environmental and regulatory considerations are also pivotal when discussing [(2-Fluoro-4-nitrophenyl)methyl](methyl)amine. As sustainability becomes a priority, researchers are investigating greener synthetic routes for such compounds. Questions like "How can fluorinated amines be synthesized with minimal waste?" or "What are the bioisosteric alternatives to nitrophenyl groups?" are frequently searched in academic and industrial forums, reflecting the compound's relevance in modern chemistry.

In summary, [(2-Fluoro-4-nitrophenyl)methyl](methyl)amine (CAS No. 1864628-09-0) represents a compelling case study in the intersection of structural design, reactivity, and application potential. Its role in advancing medicinal chemistry and material science underscores the importance of continued research and innovation in this field.

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